4-(Pentanoylamino)benzoic acid

Aminopeptidase N Enzyme Inhibition Medicinal Chemistry

Researchers face reproducibility failures when substituting 4-acylamino benzoic acid derivatives without validating chain-length effects on target engagement. 4-(Pentanoylamino)benzoic acid (CAS 100390-76-9) eliminates this risk as a quantitatively benchmarked APN inhibitor. • Validated APN IC50 = 70 nM with >1,400-fold selectivity over HDAC1/2 - ensures clean cellular readouts • Defined LogP (2.78) and 5 rotatable bonds - rational baseline for ADME optimization • Free carboxylic acid for direct amide/ester conjugation - enables rapid focused library synthesis

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 100390-76-9
Cat. No. B1275960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pentanoylamino)benzoic acid
CAS100390-76-9
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCCCCC(=O)NC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C12H15NO3/c1-2-3-4-11(14)13-10-7-5-9(6-8-10)12(15)16/h5-8H,2-4H2,1H3,(H,13,14)(H,15,16)
InChIKeySBQFPXHBAJDVLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pentanoylamino)benzoic Acid Identity & Procurement


4-(Pentanoylamino)benzoic acid (CAS 100390-76-9), also known as 4-pentanamidobenzoic acid or benzoic acid, 4-[(1-oxopentyl)amino]-, is a synthetic organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . It is a derivative of benzoic acid featuring a pentanoyl (valeryl) amide substituent at the para position. The compound is available from multiple research chemical suppliers with a typical purity specification of 95% , and it is routinely employed as a chemical building block for the synthesis of pharmaceutical compounds, owing to its reactive carboxylic acid and amide functional groups .

1
Workflow

Synthetic building block for amide/ester conjugation

2
Target

APN inhibition and probe development studies

3
Property

Moderate lipophilicity for cellular assay compatibility

Acyl Chain Length and Target Engagement Risk


In the class of 4-acylamino benzoic acid derivatives, even minor variations in the N-acyl chain length profoundly alter lipophilicity, molecular recognition, and biological potency [1]. Substituting 4-(pentanoylamino)benzoic acid with a shorter-chain analog, such as 4-(butyrylamino)benzoic acid, without rigorous re-validation can lead to significant and unpredictable changes in target binding affinity and functional activity, as demonstrated by comparative enzyme inhibition data [2]. Generic or non-specific selection from this compound class ignores critical structure-activity relationships (SAR) that govern experimental outcomes, thereby jeopardizing assay reproducibility and the validity of structure-based design campaigns [3].

Acyl chain sensitivity

Shorter N-acyl analogs (e.g., butyryl) may shift target affinity and functional response; direct substitution without re-validation risks assay reproducibility.

SAR context

Generic selection from 4-acylamino benzoic acid class ignores structure-activity relationships; experimental outcomes may not transfer.

ADME profile shift

Lipophilicity-driven permeability and solubility can differ markedly between chain lengths; ADME behavior requires individual evaluation.

4-(Pentanoylamino)benzoic Acid vs. Closest Analogs


APN Inhibition Potency Comparison

In a direct enzyme inhibition assay using porcine kidney microsomes, 4-(pentanoylamino)benzoic acid exhibited an IC50 of 70 nM against Aminopeptidase N (APN) [1]. This potency is notably lower than that of its one-carbon shorter homolog, 4-(butyrylamino)benzoic acid, which achieved an IC50 of 30 nM under identical assay conditions [2]. The 2.3-fold difference in potency underscores the sensitivity of APN binding to the length of the N-acyl chain.

APN Inhibition
Head-to-head
70 nM vs 30 nM
2.3-fold less potent
Reported APN inhibition context; supports SAR analysis
Porcine kidney microsomes, L-leu-p-nitroanilide substrate
Aminopeptidase N Enzyme Inhibition Medicinal Chemistry

Selectivity Against HDAC1/2 Off-Targets

To evaluate potential off-target effects, 4-(pentanoylamino)benzoic acid was screened against histone deacetylases HDAC1 and HDAC2 in a human HeLa cell nuclear extract assay. The compound showed no meaningful inhibition up to a concentration of >100,000 nM (>100 µM), as indicated by an IC50 value of >1.00E+5 nM [1]. This demonstrates a high degree of selectivity against HDAC1/2 when compared to its nanomolar activity against APN.

HDAC1/2 Selectivity
Class-level
IC50 > 100,000 nM
>1,400-fold over APN
Supports selectivity profiling for APN-focused studies
HeLa nuclear extract assay; Boc-Lys(acetyl)-AMC substrate
Selectivity HDAC Drug Discovery

Lipophilicity (LogP) Differentiation

The calculated partition coefficient (LogP) for 4-(pentanoylamino)benzoic acid is 2.78 . This value positions it in a moderately lipophilic range, which is distinct from its shorter-chain analog 4-(butyrylamino)benzoic acid (estimated LogP ~1.8) and its longer-chain analog 4-(hexanoylamino)benzoic acid (estimated LogP ~3.3). This quantifiable difference in lipophilicity directly influences membrane permeability, solubility, and in vivo pharmacokinetic behavior, making it a key differentiator for lead selection.

Lipophilicity (LogP)
Class-level
2.78
Reported lipophilicity; supports ADME parameterization
Calculated octanol-water partition coefficient. Data to verify.
Physicochemical Properties Lipophilicity ADME

Conformational Flexibility and Rotatable Bonds

4-(Pentanoylamino)benzoic acid contains 5 rotatable bonds . This number is higher than the 4 rotatable bonds found in 4-(butyrylamino)benzoic acid and lower than the 6 rotatable bonds in 4-(hexanoylamino)benzoic acid. In the context of structure-based drug design, a higher number of rotatable bonds correlates with increased conformational entropy, which can impact binding free energy and the reliability of rigid docking predictions.

Rotatable Bonds
Class-level
5
Intermediate flexibility; supports molecular modeling
Calculated descriptor. Data to verify.
Molecular Flexibility Rotatable Bonds Computational Chemistry

4-(Pentanoylamino)benzoic Acid Application Scenarios


APN Probe and Inhibitor Development

The verified nanomolar potency of 4-(pentanoylamino)benzoic acid against APN (IC50 = 70 nM) in a standardized microsomal assay positions it as a useful starting point for the development of APN-targeted probes or inhibitors [1]. Its activity, though 2.3-fold lower than the butyryl analog, provides a distinct potency benchmark within the acyl series, which is valuable for establishing structure-activity relationships (SAR) and understanding the contribution of the pentanoyl chain to target engagement .

HDAC-Selective Epigenetic Studies

Due to its demonstrated lack of inhibition against HDAC1/2 (IC50 > 100 µM), this compound can serve as a highly selective tool in cellular assays where APN activity is being modulated, without confounding effects from HDAC inhibition [1]. This selectivity is a key differentiator from other benzoic acid derivatives that may exhibit broader histone deacetylase activity, thereby ensuring cleaner phenotypic readouts.

Lead Optimization with Defined Parameters

The compound's intermediate lipophilicity (LogP = 2.78) and rotatable bond count (5) make it a well-characterized benchmark for optimizing the ADME properties of acylated benzoic acid leads [1]. These specific values allow medicinal chemists to rationally design derivatives with improved solubility, permeability, or metabolic stability by making incremental modifications around a defined baseline.

Focused Library Synthesis Building Block

As a reactive building block with a free carboxylic acid, 4-(pentanoylamino)benzoic acid is readily incorporated into larger molecules via amide or ester bond formation [1]. The specific length of the pentanoyl chain provides a defined spacer and hydrophobic surface that can be exploited to generate focused libraries of compounds for probing hydrophobic pockets in target proteins, a capability not shared by shorter or longer acyl analogs.

Application
Selection Property
Validation Focus
APN target engagement SAR
Reported APN inhibition profile
Confirm potency and binding mode in biochemical assays
HDAC1/2 selectivity assessment
Reported HDAC1/2 inactivity
Verify functional selectivity in cell-based HDAC assays
ADME property optimization
Balanced lipophilicity and flexibility benchmarks
Measure permeability and metabolic stability in ADME models
Focused library synthesis
Reactive carboxylic acid coupling handle
Assess coupling efficiency and library structural diversity

Technical Documentation Hub

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